Chlorquinaldol
Chlorquinaldol
Chlorquinaldol is a monohydroxyquinoline that is quinolin-8-ol which is substituted by a methyl group at position 2 and by chlorine at positions 5 and 7. An antifungal and antibacterial, it was formerly used for topical treatment of skin conditions and vaginal infections. It has a role as an antibacterial drug, an antiseptic drug and an antiprotozoal drug. It is an organochlorine compound and a monohydroxyquinoline.
Chlorquinaldol was used historically as a topical antiseptic under the trade name Sterosan. It was marketed in the 1950s as an iodine-free alternative which was also unrelated to sulfa drugs or hormones. Chlorquinaldol is currently approved by the European Medicines Agency as a combination tablet with promestriene for the treatment of bacterial vaginosis.
Chlorquinaldol is a Standardized Chemical Allergen. The physiologic effect of chlorquinaldol is by means of Increased Histamine Release, and Cell-mediated Immunity.
Local anti-infective agent used for skin, gastrointestinal, and vaginal infections with fungi, protozoa, and certain bacteria. In animals, it causes central nervous system damage and is not administered parenterally. It is also used as antiseptic, fungistat, or deodorant.
Chlorquinaldol was used historically as a topical antiseptic under the trade name Sterosan. It was marketed in the 1950s as an iodine-free alternative which was also unrelated to sulfa drugs or hormones. Chlorquinaldol is currently approved by the European Medicines Agency as a combination tablet with promestriene for the treatment of bacterial vaginosis.
Chlorquinaldol is a Standardized Chemical Allergen. The physiologic effect of chlorquinaldol is by means of Increased Histamine Release, and Cell-mediated Immunity.
Local anti-infective agent used for skin, gastrointestinal, and vaginal infections with fungi, protozoa, and certain bacteria. In animals, it causes central nervous system damage and is not administered parenterally. It is also used as antiseptic, fungistat, or deodorant.
Brand Name:
Vulcanchem
CAS No.:
72-80-0
VCID:
VC20739275
InChI:
InChI=1S/C10H7Cl2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3
SMILES:
CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl
Molecular Formula:
C10H7Cl2NO
Molecular Weight:
228.07 g/mol
Chlorquinaldol
CAS No.: 72-80-0
VCID: VC20739275
Molecular Formula: C10H7Cl2NO
Molecular Weight: 228.07 g/mol
* For research use only. Not for human or veterinary use.

Description | Chlorquinaldol is a monohydroxyquinoline that is quinolin-8-ol which is substituted by a methyl group at position 2 and by chlorine at positions 5 and 7. An antifungal and antibacterial, it was formerly used for topical treatment of skin conditions and vaginal infections. It has a role as an antibacterial drug, an antiseptic drug and an antiprotozoal drug. It is an organochlorine compound and a monohydroxyquinoline. Chlorquinaldol was used historically as a topical antiseptic under the trade name Sterosan. It was marketed in the 1950s as an iodine-free alternative which was also unrelated to sulfa drugs or hormones. Chlorquinaldol is currently approved by the European Medicines Agency as a combination tablet with promestriene for the treatment of bacterial vaginosis. Chlorquinaldol is a Standardized Chemical Allergen. The physiologic effect of chlorquinaldol is by means of Increased Histamine Release, and Cell-mediated Immunity. Local anti-infective agent used for skin, gastrointestinal, and vaginal infections with fungi, protozoa, and certain bacteria. In animals, it causes central nervous system damage and is not administered parenterally. It is also used as antiseptic, fungistat, or deodorant. |
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CAS No. | 72-80-0 |
Product Name | Chlorquinaldol |
Molecular Formula | C10H7Cl2NO |
Molecular Weight | 228.07 g/mol |
IUPAC Name | 5,7-dichloro-2-methylquinolin-8-ol |
Standard InChI | InChI=1S/C10H7Cl2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3 |
Standard InChIKey | GPTXWRGISTZRIO-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl |
Canonical SMILES | CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl |
Melting Point | 108-112 |
Synonyms | 5,7 Dichloro 2 methyl 8 quinolinol 5,7-Dichloro-2-methyl-8-quinolinol Afungil Chlorchinaldine Chlorchinaldol Chloroquinaldol Chlorquinaldol Sterosan |
Reference | Bortolin M, Bidossi A, De Vecchi E, Avveniente M, Drago L: In vitro Antimicrobial Activity of Chlorquinaldol against Microorganisms Responsible for Skin and Soft Tissue Infections: Comparative Evaluation with Gentamicin and Fusidic Acid. Front Microbiol. 2017 Jun 8;8:1039. doi: 10.3389/fmicb.2017.01039. eCollection 2017. [PMID:28642751] Degen PH, Moppert J, Schmid K, Weirich EG: Percutaneous absorption of chlorquinaldol (Sterosan). Dermatologica. 1979;159(3):239-44. [PMID:478062] Prachayasittikul V, Prachayasittikul S, Ruchirawat S, Prachayasittikul V: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Des Devel Ther. 2013 Oct 4;7:1157-78. doi: 10.2147/DDDT.S49763. eCollection 2013. [PMID:24115839] Darby CM, Nathan CF: Killing of non-replicating Mycobacterium tuberculosis by 8-hydroxyquinoline. J Antimicrob Chemother. 2010 Jul;65(7):1424-7. doi: 10.1093/jac/dkq145. Epub 2010 Apr 30. [PMID:20435781] |
PubChem Compound | 6301 |
Last Modified | Sep 13 2023 |
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